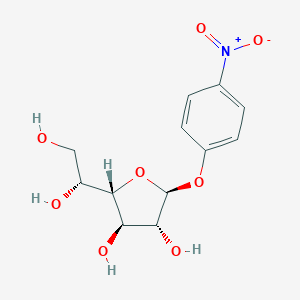

4-nitrophenyl beta-D-galactofuranoside

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R,4R,5S)-2-[(1R)-1,2-dihydroxyethyl]-5-(4-nitrophenoxy)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8(15)11-9(16)10(17)12(21-11)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQNVZDXEMOJCW-PZWNZHSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)[C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905638 | |

| Record name | 4-Nitrophenyl hexofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100645-45-2 | |

| Record name | 4-Nitrophenylgalactofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100645452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl hexofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications for Research Purposes

Established Synthetic Pathways for 4-Nitrophenyl Beta-D-galactofuranoside

The synthesis of 4-nitrophenyl β-D-galactofuranoside has been approached through several established pathways. A common method involves the glycosylation of 4-nitrophenol (B140041) with a protected galactofuranose derivative. One route starts from D-galactono-1,4-lactone, which is per-O-benzoylated to yield the β-anomer of per-O-benzoyl-D-galactofuranose. researchgate.net This intermediate can then be reacted with 4-nitrophenol in the presence of a catalyst, such as p-toluenesulfonic acid or tin(IV) chloride (SnCl4), to form the desired glycoside. conicet.gov.arresearchgate.net Subsequent de-O-acylation removes the protecting groups, yielding 4-nitrophenyl β-D-galactofuranoside. conicet.gov.ar The use of SnCl4 as a glycosylating agent has been noted for its efficiency in synthesizing various galactofuranosides. conicet.gov.ar

Synthesis of Analogues and Modified Substrates

To further investigate the properties and interactions of β-D-galactofuranosidases, various analogues and modified substrates of this compound have been synthesized. These modifications are designed to probe enzyme specificity, inhibit enzyme activity, or introduce labels for advanced analytical techniques.

Thio-Glycoside Derivatives for Inhibition Studies

Thio-glycoside derivatives, where the anomeric oxygen is replaced by a sulfur atom, are known to be potent competitive inhibitors of glycosidases. oup.com The synthesis of alkyl, benzyl, and aryl 1-thio-β-D-galactofuranosides has been achieved through the condensation of penta-O-benzoyl-α,β-D-galactofuranose with the corresponding thiols, catalyzed by SnCl4. oup.comresearchgate.net This reaction has been shown to be stereoselective, yielding the β-anomer. oup.comresearchgate.net Subsequent debenzoylation with sodium methoxide (B1231860) provides the final thio-glycosides in high yields. oup.comresearchgate.net

Among these, 4-aminophenyl-1-thio-β-D-galactofuranoside, obtained via catalytic hydrogenation of the corresponding 4-nitrophenyl derivative, has been identified as a particularly effective inhibitor of β-D-galactofuranosidase from Penicillium fellutanum. oup.comresearchgate.net This makes it a valuable ligand for affinity chromatography to isolate these enzymes. oup.comresearchgate.net

Fluorinated Derivatives for Advanced Analytical Techniques

Fluorinated carbohydrate analogues are valuable tools in biochemical studies due to the unique properties of the fluorine atom. The synthesis of fluorinated derivatives of nitrophenyl galactosides can provide probes for advanced analytical techniques. For instance, the introduction of a fluorine atom can be used in 19F NMR studies to probe enzyme-substrate interactions. While specific synthesis of 4-fluoro-2-nitrophenyl-beta-D-galactopyranoside is not detailed in the provided context, the synthesis of B-ring-fluorinated catechin (B1668976) derivatives highlights a general strategy. rsc.org This involves the reaction of a lithiated fluoro-resorcine with an optically active epoxide, which itself is prepared from a fluorinated benzaldehyde. rsc.org Such strategies could potentially be adapted for the synthesis of fluorinated nitrophenyl galactofuranosides.

Fucofuranoside Analogues for Specificity Probing

To understand the role of specific hydroxyl groups in substrate binding and catalysis, fucofuranoside analogues of galactofuranosides have been synthesized. nih.gov The synthesis of 4-nitrophenyl beta-D-fucofuranoside was developed to study the influence of the C-6 hydroxyl group on the interaction with β-D-galactofuranosidase. nih.gov A key intermediate, 2,3,5-tri-O-benzoyl-6-bromo-6-deoxy-D-galactono-1,4-lactone, was used to prepare 1-O-acetyl-2,3,5-tri-O-benzoyl-α,β-D-fucofuranose. nih.gov This derivative was then glycosylated with 4-nitrophenol in the presence of SnCl4 to yield the target fucofuranoside. nih.gov Studies using this analogue revealed that the C-6 hydroxyl group is essential for the hydrolysis by the exo-β-D-galactofuranosidase from Penicillium fellutanum, as the fucofuranoside was not hydrolyzed by the enzyme. nih.gov

Other Nitrophenyl Glycoside Derivatives

A variety of other nitrophenyl glycoside derivatives have been synthesized for different research purposes. For example, 4-nitrophenyl-2-acetamido-2-deoxy-alpha-D-galactopyranoside is a substrate used to detect and characterize α-N-acetylgalactosaminidase. mdpi.com Its synthesis can be achieved through a chemical route leading to an anomeric mixture, followed by selective enzymatic removal of the β-anomer. mdpi.com

Another example is the synthesis of o-nitrophenyl 2-acetamido-2-deoxy-6-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside. nih.gov This involved the acetalation of o-nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, followed by a series of protection, glycosylation, and deprotection steps. nih.gov Similarly, p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside has been synthesized through the condensation of an oxazoline (B21484) derivative with a partially acetylated p-nitrophenyl-beta-D-galactopyranoside. nih.gov

Chemo-Enzymatic Approaches in Synthesis

Chemo-enzymatic methods combine the advantages of chemical synthesis and enzymatic catalysis to achieve efficient and selective production of target molecules. This approach is particularly useful for the synthesis of specific anomers of glycosides.

A notable example is the preparation of 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside. mdpi.commdpi.com A chemical synthesis first produces an anomeric mixture of the α- and β-glycosides. mdpi.com Subsequently, a specific fungal β-N-acetylhexosaminidase from Penicillium oxalicum is used to selectively hydrolyze the unwanted β-anomer, leaving the desired α-anomer. mdpi.com This enzyme exhibits high chemo- and regioselectivity. mdpi.com The immobilized enzyme has shown good operational and storage stability, making this a viable and efficient process. mdpi.com

Another chemo-enzymatic synthesis is that of 4-nitrophenyl β-d-apiofuranoside, a chromogenic probe for β-d-apiofuranosidase activity. nih.gov This multi-step synthesis includes a regioselective enzymatic benzoylation of the primary hydroxyl group of 2,3-isopropylidene-α,β-d-apiofuranose, catalyzed by a lipase. nih.gov This is followed by a stereoselective β-d-apiofuranosylation of p-nitrophenol. nih.gov

Enzymological Applications: Glycosidase Activity and Kinetic Analysis

General Principles of Glycosidase Assays Utilizing 4-Nitrophenyl Beta-D-galactofuranoside

Assays employing this compound are designed to detect and quantify the activity of β-D-galactofuranosidases. nih.govcreative-enzymes.com The fundamental principle of these assays lies in the enzymatic hydrolysis of the glycosidic bond, which links the galactose sugar to a 4-nitrophenol (B140041) (also known as p-nitrophenol) molecule.

Colorimetric Detection Principles and Spectrophotometric Quantification

The utility of this compound as a substrate is rooted in its chromogenic properties upon enzymatic cleavage. nih.gov The substrate itself is colorless. nih.gov However, the action of a β-D-galactofuranosidase releases the 4-nitrophenol aglycone. nih.govnih.gov

In an aqueous solution, particularly under alkaline conditions (typically achieved by adding a stop solution like sodium carbonate), the released 4-nitrophenol is converted to the 4-nitrophenolate (B89219) ion. sigmaaldrich.com This ion exhibits a distinct yellow color, which can be quantified by measuring its absorbance of light at a specific wavelength, typically between 400 and 420 nm, using a spectrophotometer. sigmaaldrich.comraybiotech.comcaymanchem.com The intensity of the yellow color, and thus the measured absorbance, is directly proportional to the amount of 4-nitrophenol released. This, in turn, corresponds to the amount of substrate hydrolyzed and is a direct measure of the enzyme's activity. raybiotech.com

The concentration of the product can be calculated from the absorbance value using the Beer-Lambert law, provided the molar extinction coefficient of 4-nitrophenolate under the specific assay conditions (pH and temperature) is known. This allows for the determination of the reaction rate, typically expressed in units of moles of product formed per unit of time.

Assay Optimization Parameters (e.g., buffer systems, pH, temperature)

To ensure accurate and reproducible measurements of β-D-galactofuranosidase activity, it is crucial to optimize several assay parameters. These parameters can significantly influence the enzyme's catalytic efficiency and stability.

Buffer Systems: The choice of buffer is critical for maintaining a stable pH throughout the assay. Citrate-phosphate buffers and sodium acetate buffers are commonly employed for studying β-D-galactofuranosidases, particularly those with acidic pH optima. sigmaaldrich.comsruc.ac.uk For enzymes active at neutral or alkaline pH, phosphate buffers are often used. researchgate.net

pH: β-D-galactofuranosidases from different sources exhibit optimal activity at different pH values. For instance, a β-D-galactofuranosidase from the fungus Aspergillus niger shows its highest activity at a pH of 5.0. sruc.ac.uk In contrast, an enzyme isolated from Penicillium fellutanum has an optimal pH range of 3.0 to 4.0. nih.gov Therefore, determining the optimal pH is a key step in characterizing a novel β-D-galactofuranosidase.

Temperature: Temperature profoundly affects the rate of enzymatic reactions. The optimal temperature for β-D-galactofuranosidase activity also varies depending on the source of the enzyme. The Aspergillus niger enzyme, for example, has a temperature optimum of 25°C, with a significant drop in activity at temperatures above 30°C. sruc.ac.uk The enzyme from Penicillium fellutanum is optimally active at 47°C. nih.gov Exceeding the optimal temperature can lead to thermal denaturation and a rapid loss of enzyme activity. sruc.ac.uknih.gov

The interactive table below summarizes the optimal pH and temperature for β-D-galactofuranosidases from various microbial sources.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) |

| Aspergillus niger | 5.0 | 25 |

| Penicillium fellutanum | 3.0 - 4.0 | 47 |

| Streptomyces sp. JHA26 | 4.5 | < 45 |

Applications in Beta-Galactosidase Research

While this compound is specifically designed for assaying β-D-galactofuranosidases, the principles of its use are analogous to those of its more common isomer, 4-nitrophenyl beta-D-galactopyranoside, which is widely used in β-galactosidase research. The "furanoside" is crucial for studying enzymes that specifically recognize the five-membered ring structure of galactose.

Measurement of Beta-Galactosidase Activity

The primary application of this compound is the direct measurement of β-D-galactofuranosidase activity in various samples, including purified enzyme preparations and crude cell lysates. nih.govraybiotech.com By incubating the enzyme sample with the substrate under optimized conditions and measuring the rate of 4-nitrophenol release, researchers can quantify the enzyme's catalytic activity. sruc.ac.uk This is particularly useful for identifying microorganisms that produce these specific enzymes and for monitoring enzyme purification processes. For example, an assay using this substrate was developed to detect β-D-galactofuranosidase production by various species of Penicillium and Aspergillus. nih.gov

Kinetic Characterization of Beta-Galactosidases (e.g., Km, Vmax, kcat determination)

Beyond simple activity measurement, this compound is instrumental in determining the key kinetic parameters of β-D-galactofuranosidases. By measuring the initial reaction rates at various substrate concentrations, a Michaelis-Menten plot can be generated. From this, the Michaelis constant (Km) and the maximum velocity (Vmax) can be calculated. sruc.ac.uk

Km (Michaelis constant): This value represents the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.

Vmax (Maximum velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate.

kcat (Turnover number): This parameter, calculated from Vmax and the enzyme concentration, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

These kinetic parameters are fundamental for understanding the catalytic efficiency and mechanism of an enzyme.

The following interactive table presents the kinetic parameters of β-D-galactofuranosidases from different organisms using this compound as the substrate.

| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) |

| Aspergillus niger | 17.9 ± 1.9 | 70.6 ± 5.3 | N/A |

| Streptomyces sp. JHA19 | 0.25 | N/A | 3.5 |

| Streptomyces sp. JHA26 | 6.8 | N/A | N/A |

Substrate Specificity Profiling of Beta-Galactosidases from Diverse Sources

This compound is a critical tool for elucidating the substrate specificity of glycosidases. sruc.ac.uk Researchers can test an enzyme's activity against a panel of different 4-nitrophenyl-glycosides, including 4-nitrophenyl beta-D-galactopyranoside (the pyranose isomer), 4-nitrophenyl α-L-arabinofuranoside, and others. sruc.ac.ukbiorxiv.org

Such comparative studies have shown that β-D-galactofuranosidases are highly specific. For example, the β-D-galactofuranosidase from Aspergillus niger (encoded by the xynD gene) showed activity only against this compound and did not hydrolyze the pyranoside form or other related substrates. sruc.ac.uk Similarly, the enzyme from Streptomyces sp. JHA19 exhibited exclusive specificity for the β-D-galactofuranoside substrate. biorxiv.org In some cases, an analogue, 4-nitrophenyl beta-D-fucofuranoside, was synthesized to probe the importance of the hydroxyl group at the C-6 position of the sugar ring for enzyme-substrate interaction. The inability of the exo-β-D-galactofuranosidase from Penicillium fellutanum to hydrolyze this analogue demonstrated that the C-6 hydroxyl group is essential for its catalytic activity. researchgate.netnih.gov This high degree of specificity underscores the importance of having the correct furanoside substrate for accurately identifying and characterizing these enzymes.

Applications in Beta-D-Galactofuranosidase Research

This compound is the cornerstone for characterizing β-D-galactofuranosidases (Galf-ases), enzymes that specifically hydrolyze β-D-galactofuranosyl residues. These enzymes are of significant interest as their substrate, β-D-galactofuranose (Galf), is a key component of the cell walls of many pathogenic bacteria, fungi, and protozoa, but is absent in mammals. sruc.ac.uknih.govcreative-enzymes.comsruc.ac.ukbiorxiv.orgsruc.ac.uk

The standard assay for β-D-galactofuranosidase activity involves the use of this compound as a substrate. nih.govnih.govnih.gov In this colorimetric assay, the enzyme cleaves the glycosidic bond of pNP-β-Galf, releasing D-galactose and 4-nitrophenol. sigmaaldrich.com Under alkaline conditions, 4-nitrophenol is converted to the 4-nitrophenolate ion, which exhibits a strong absorbance at approximately 405-420 nm. nih.govcaymanchem.com

The general procedure involves incubating the enzyme solution with a buffered solution of pNP-β-Galf at a specific temperature and pH. nih.gov The reaction is then stopped, typically by adding a strong base such as sodium carbonate, which also serves to develop the color of the 4-nitrophenolate ion. nih.gov The amount of 4-nitrophenol released is directly proportional to the enzyme activity and can be quantified by measuring the absorbance. One unit of enzyme activity is often defined as the amount of enzyme that liberates 1 µmol of 4-nitrophenol per minute under the defined assay conditions. nih.govsigmaaldrich.com This method has been widely used to detect and quantify β-D-galactofuranosidase production from various microbial sources, including Penicillium and Aspergillus species. nih.gov

This compound is the substrate of choice for determining the kinetic parameters of β-D-galactofuranosidases, such as the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency. The Km value represents the substrate concentration at which the reaction rate is half of Vmax.

By measuring the initial reaction rates at varying concentrations of pNP-β-Galf, researchers can generate data that is then fitted to the Michaelis-Menten equation to calculate Km and Vmax. sruc.ac.uksruc.ac.ukbiorxiv.org These kinetic studies are crucial for comparing the catalytic efficiencies of β-D-galactofuranosidases from different organisms or for evaluating the effects of mutations on enzyme function. For instance, a novel Galf-specific hydrolase from Streptomyces sp. JHA19 (ORF1110) was found to have a Km of 0.25 mM and a kcat of 3.5 s-1 for pNP-β-D-Galf. nih.gov In another study, a putative β-D-galactofuranosidase from Aspergillus niger (XynD) exhibited a Km of 17.9 ± 1.9 mM and a Vmax of 70.6 ± 5.3 µmol min−1. sruc.ac.uksruc.ac.ukbiorxiv.org

| Enzyme Source | Enzyme Name | Km (mM) | Vmax (µmol min-1) | Optimal pH |

|---|---|---|---|---|

| Streptomyces sp. JHA19 | ORF1110 | 4.4 | N/A | 5.5 |

| Aspergillus niger | XynD | 17.9 ± 1.9 | 70.6 ± 5.3 | 5.0 |

To investigate the substrate specificity of β-D-galactofuranosidases, this compound is often used in conjunction with a panel of other p-nitrophenyl glycosides, such as p-nitrophenyl-α-L-arabinofuranoside (pNP-α-Araf), p-nitrophenyl-β-D-galactopyranoside, and p-nitrophenyl-β-D-glucopyranoside. sruc.ac.uknih.gov By comparing the rates of hydrolysis of these different substrates, researchers can determine the enzyme's preference for the furanose ring form of galactose and its anomeric configuration.

For example, the ORF1110 enzyme from Streptomyces sp. JHA19 was found to be highly specific for pNP-β-D-Galf, with no detectable activity towards pNP-α-L-Araf or a variety of other p-nitrophenyl glycosides in their pyranose form. nih.govnih.gov In contrast, some enzymes, such as certain α-L-arabinofuranosidases from Aspergillus niger, have been shown to possess dual activity, hydrolyzing both pNP-α-Araf and pNP-β-Galf. sruc.ac.ukresearchgate.net Similarly, the Afu2g14520 protein from Aspergillus fumigatus exhibits dual activity but with a higher preference for pNP-α-Araf. researchgate.net

The specificity of β-D-galactofuranosidases for their substrate is highly dependent on the precise arrangement of hydroxyl groups on the galactofuranose ring. The exocyclic C5-C6 hydroxymethyl group, in particular, has been identified as a key determinant for substrate recognition and binding. nih.gov

To probe the importance of the C-6 hydroxyl group (HO-6), researchers have synthesized substrate analogues where this group is modified. In one such study, 4-nitrophenyl beta-D-fucofuranoside, an analogue of pNP-β-Galf that lacks the HO-6 group, was synthesized. researchgate.netnih.gov When this compound was incubated with the exo-β-D-galactofuranosidase from Penicillium fellutanum, no hydrolysis was observed. researchgate.netnih.gov This finding strongly indicates that the HO-6 group is essential for the interaction between the substrate and the enzyme's active site. researchgate.netnih.gov Structural studies of the β-D-galactofuranosidase from Streptomyces sp. JHA19 in complex with an inhibitor further support this, revealing an extensive hydrogen bond network involving the C5-C6 hydroxy groups, which is crucial for discriminating between substrates. nih.gov

Investigation of Substrate Specificity in Beta-D-Galactofuranosidases

Studies on Other Glycosaminoglycan-Degrading Enzymes

While this compound is primarily used for the study of β-D-galactofuranosidases, its pyranoside counterpart, 4-nitrophenyl beta-D-galactopyranoside, has been employed as a substrate to assess the activity of certain glycosaminoglycan (GAG)-degrading enzymes. sigmaaldrich.comcenmed.com

Comparative Enzymatic Hydrolysis Studies (e.g., with 4-nitrophenyl beta-D-glucopyranoside)

Comparative studies on the enzymatic hydrolysis of this compound alongside other p-nitrophenyl glycosides, such as 4-nitrophenyl beta-D-glucopyranoside, are instrumental in delineating the substrate specificity of various glycosidases. sruc.ac.ukmedchemexpress.comchemrxiv.org For instance, a β-D-galactofuranosidase would be expected to show high activity towards pNP-β-Galf and little to no activity towards 4-nitrophenyl beta-D-glucopyranoside. Conversely, a β-glucosidase would exhibit the opposite specificity. These comparative assays are fundamental for the correct classification and characterization of newly discovered glycoside hydrolases.

Mechanistic Enzymology and Enzyme Engineering Studies

Investigation of Glycosidase Catalytic Mechanisms

Glycosidases, or glycosyl hydrolases (GHs), are enzymes that catalyze the hydrolysis of glycosidic bonds. nih.gov The study of these enzymes often involves synthetic substrates like pNP-β-D-Galf to understand their fundamental catalytic strategies. Retaining glycosidases, a major class of these enzymes, operate via a two-step, double-displacement mechanism. This process involves two key carboxylic acid residues in the enzyme's active site: one acting as a nucleophile and the other as a general acid/base catalyst. In the first step, the nucleophile attacks the anomeric carbon of the sugar, while the acid/base catalyst protonates the glycosidic oxygen, leading to the departure of the aglycone (in this case, 4-nitrophenol) and the formation of a covalent glycosyl-enzyme intermediate. In the second step, the acid/base catalyst activates a water molecule, which then hydrolyzes the intermediate, releasing the sugar and regenerating the free enzyme.

While enzymatic hydrolysis is the primary focus, the non-enzymatic hydrolysis of related nitrophenyl glycosides across different pH values reveals several mechanistic pathways that provide a chemical basis for understanding the enzymatic reaction. Studies on the analogous compound 4-nitrophenyl β-D-glucopyranoside have identified distinct mechanistic regimes depending on the pH:

Specific Acid Catalyzed: At low pH, the reaction proceeds through a mechanism that requires the protonation of the substrate before the glycosidic bond is cleaved.

Uncatalyzed Dissociative: In the neutral pH range, hydrolysis can occur through a dissociative mechanism, likely involving a short-lived oxocarbenium ion intermediate.

Bimolecular Base-Promoted: Under basic conditions, the mechanism can shift to a bimolecular process where a hydroxide (B78521) ion directly attacks the anomeric carbon. At higher pH, neighboring group participation by the C2-oxyanion can also occur.

These non-enzymatic pathways underscore the chemical lability of the glycosidic bond and provide a baseline for appreciating the immense rate acceleration and specificity achieved by glycosidase enzymes.

Enzyme Active Site Characterization and Substrate Recognition

The use of pNP-β-D-Galf and its analogs has been instrumental in mapping the active sites of β-D-galactofuranosidases. For an enzyme to act, it must first recognize and bind the substrate in a precise orientation. Research has shown that specific hydroxyl groups on the galactofuranose ring are essential for this interaction.

Studies on exo-β-D-galactofuranosidase from Penicillium fellutanum demonstrated that the hydroxyl groups at positions C-2, C-3, and C-6 of the galactofuranoside ring are all critical for interaction with the enzyme. researchgate.net When analogs lacking these specific hydroxyl groups were tested, they failed to act as substrates or inhibitors, confirming the importance of these positions for binding and/or catalysis. researchgate.net For instance, an analog of pNP-β-D-Galf lacking the C-5 hydroxyl group showed drastically diminished affinity for the enzyme. researchgate.net

Insights into Enzyme Function and Efficiency

For example, a purified exo-β-D-galactofuranosidase from Penicillium fellutanum was found to have a Km of 0.311 mM and a Vmax of 17 µmol h⁻¹ µg⁻¹ with pNP-β-D-Galf as the substrate. nih.gov Similarly, a novel, specific β-D-galactofuranosidase identified from a Streptomyces species (encoded by ORF1110) exhibited a Km of 4.4 mM for pNP-β-D-Galf. okayama-u.ac.jpresearchgate.net These kinetic studies are fundamental to understanding how efficiently an enzyme functions and how it might behave in a biological system.

Table 1: Kinetic Parameters of Various β-D-galactofuranosidases with 4-nitrophenyl beta-D-galactofuranoside

| Enzyme Source | Km (mM) | Vmax (µmol h⁻¹ µg⁻¹) | Optimal pH |

|---|---|---|---|

| Penicillium fellutanum exo-β-D-galactofuranosidase nih.gov | 0.311 | 17 | 3.0-6.0 |

| Streptomyces sp. ORF1110 okayama-u.ac.jpresearchgate.net | 4.4 | Not Reported | 5.5 |

Evolution of Glycosidase Catalysis (e.g., ancestral versus modern enzymes)

The study of enzyme evolution, sometimes involving the "resurrection" of ancestral enzymes, provides insight into how catalytic functions have emerged and diversified over geological time. Chromogenic substrates like pNP-β-D-Galf are valuable tools in this field. By comparing the kinetic parameters of an ancestral enzyme with its modern descendants on a standardized substrate, researchers can quantify changes in catalytic efficiency and substrate specificity. plos.org

Directed evolution, an laboratory-based process that mimics natural selection, has been used to alter and improve the properties of glycosidases. researchgate.netresearchgate.net For example, a β-glycosidase from Thermus thermophilus was subjected to directed evolution to enhance its ability to synthesize oligosaccharides (transglycosylation) at the expense of its natural hydrolytic activity. researchgate.netresearchgate.net The activity of the resulting mutant enzymes was assessed using nitrophenyl-glycoside substrates, demonstrating a significant reduction in the hydrolysis of both the substrate and the newly formed products. researchgate.net This highlights how substrates like pNP-β-D-Galf are crucial for screening large libraries of enzyme mutants to identify variants with desired evolutionary traits. researchgate.net

Engineering Glycosidase Specificity (e.g., through mutagenesis)

Site-directed mutagenesis is a powerful technique used to probe the function of specific amino acids within an enzyme and to engineer enzymes with novel properties. acs.orgnih.gov By changing a single amino acid in the active site, scientists can dramatically alter an enzyme's activity or specificity. Again, pNP-β-D-Galf serves as a critical reporter substrate to measure the effects of these mutations.

In a study identifying a novel β-D-galactofuranosidase from a Streptomyces species, researchers used site-directed mutagenesis to change conserved aspartic acid and glutamic acid residues to alanine. nih.gov The activity of these mutants was then measured using pNP-β-D-Galf. The results showed that mutations D423A and E464A had the most drastic negative effect on activity, strongly suggesting these residues are the key catalytic nucleophile and acid/base catalyst, respectively. nih.gov This approach not only confirms the catalytic mechanism but also pinpoints the exact residues responsible for the enzyme's function. nih.gov Furthermore, such mutational engineering can be used to convert a hydrolytic glycosidase into a "glycosynthase," an enzyme that can form glycosidic bonds but not cleave them, which is highly valuable for the synthesis of complex carbohydrates. acs.orgnih.gov

Research on Enzyme Inhibitors and Therapeutic Targets

Screening for Glycosidase Inhibitors

4-nitrophenyl beta-D-galactofuranoside serves as a convenient and effective chromogenic substrate for screening potential inhibitors of β-D-galactofuranosidase. oup.comnih.govresearchgate.net The enzymatic hydrolysis of this substrate by β-D-galactofuranosidase releases 4-nitrophenol (B140041), a yellow-colored compound that can be quantified spectrophotometrically. tandfonline.com This property allows for a straightforward colorimetric assay to measure the enzyme's activity. tandfonline.com

In a typical screening assay, the enzyme is incubated with the substrate this compound in the presence and absence of a potential inhibitor. A reduction in the rate of 4-nitrophenol production, indicated by a less intense yellow color, suggests that the test compound has inhibitory activity against the enzyme. tandfonline.comresearchgate.net This method is suitable for high-throughput screening of large compound libraries to identify potential drug candidates. For instance, this substrate was used to test the inhibitory effects of newly synthesized thiodisaccharides on the β-galactofuranosidase from Penicillium fellutanum. nih.gov Similarly, it was employed in the screening of soil samples to discover a novel β-D-galactofuranosidase-producing Streptomyces species. nih.gov

Design and Synthesis of Inhibitory Analogues (e.g., 1-thio-beta-D-galactofuranosides)

A key strategy in developing potent and specific enzyme inhibitors is the design and synthesis of substrate analogues that can bind to the enzyme's active site but are not processed as the natural substrate. A prominent example is the synthesis of 1-thio-beta-D-galactofuranosides. oup.comnih.govresearchgate.net In these molecules, the anomeric oxygen of the glycosidic bond is replaced with a sulfur atom. This modification often leads to compounds that can effectively inhibit the corresponding glycosidase.

The synthesis of various alkyl, benzyl, and aryl 1-thio-β-D-galactofuranosides has been achieved through the condensation of penta-O-benzoyl-α,β-D-galactofuranose with the appropriate thiols, using a catalyst such as tin(IV) chloride (SnCl₄). oup.comnih.govresearchgate.net This reaction has been shown to be stereoselective, yielding the desired β-anomer. oup.comnih.govresearchgate.net Subsequent debenzoylation with sodium methoxide (B1231860) results in the final 1-thio-beta-D-galactofuranosides in high yields. oup.comnih.govresearchgate.net Other synthetic approaches have utilized MoO₂Cl₂ as a promoter for thioglycosylation. nih.gov

Researchers have also synthesized heteroaryl 1-thio-β-D-galactofuranosides with the expectation that the heteroaromatic aglycons could have specific interactions with the enzyme's active site. researchgate.net Thiodisaccharides with β-D-galactofuranose as the terminal unit have also been synthesized to explore their inhibitory potential. nih.gov

Characterization of Inhibitory Effects

Once potential inhibitors are identified, their effects on the enzyme are characterized to understand their mechanism of action and potency.

The mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) is determined through kinetic studies. nih.gov By measuring the enzyme's reaction rate at various substrate (this compound) and inhibitor concentrations, a Lineweaver-Burk plot can be generated. nih.gov The pattern of changes in the plot's intercepts and slope in the presence of the inhibitor reveals the mode of inhibition. For example, in competitive inhibition, the inhibitor binds to the same active site as the substrate, leading to an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax). In a study of α-glucosidase inhibitors, this kinetic analysis was used to identify the mode of inhibition for a phenolic-rich fraction from Simarouba glauca. nih.gov

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

IC50 : This is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. edx.org It is determined experimentally by measuring the enzyme activity at a fixed substrate concentration with a range of inhibitor concentrations. edx.org A lower IC50 value indicates a more potent inhibitor.

Ki : This is the dissociation constant of the enzyme-inhibitor complex and represents the binding affinity of the inhibitor for the enzyme. edx.orgaatbio.com Unlike the IC50 value, which can be influenced by experimental conditions such as substrate concentration, the Ki is a more absolute measure of inhibitor potency. aatbio.comyoutube.com For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate. youtube.com

Several synthesized 1-thio-β-D-galactofuranoside analogues have been evaluated as inhibitors of the β-D-galactofuranosidase from Penicillium fellutanum, with their inhibitory activities reported. For instance, 4,6-dimethyl-2-pyrimidyl 1-thio-β-D-galactofuranoside was identified as a potent inhibitor with an IC50 of 135 µM. researchgate.net The 4-aminophenyl-1-thio-β-D-galactofuranoside was found to be the most effective inhibitor among a series of synthesized compounds. oup.comresearchgate.net

Table 1: Inhibitory Activity of Selected Compounds against β-D-galactofuranosidase from Penicillium fellutanum

Data sourced from a study on heteroaryl 1-thio-β-D-galactofuranosides. researchgate.net

Glycofuranosidases as Chemotherapeutic Targets

The enzymes responsible for the biosynthesis and metabolism of β-D-galactofuranose are considered excellent chemotherapeutic targets. oup.comnih.govresearchgate.net This is because β-D-galactofuranose is an essential component of the cell wall and other glycoconjugates in many pathogenic microorganisms, including bacteria (Mycobacterium tuberculosis), protozoan parasites (Trypanosoma cruzi, Leishmania species), and fungi (Aspergillus species). oup.comresearchgate.netnih.govnih.gov Crucially, this sugar is absent in mammals, meaning that drugs targeting galactofuranose metabolism are likely to have high specificity for the pathogen and low toxicity to the host. oup.comnih.govresearchgate.netresearchgate.net

The disruption of galactofuranose metabolism can impair the structural integrity and viability of these pathogens. nih.gov Therefore, the development of potent and selective inhibitors of enzymes like β-D-galactofuranosidase is a promising strategy for creating new antimicrobial and antiparasitic drugs. oup.comresearchgate.netnih.gov The knowledge gained from studying inhibitors using this compound contributes directly to the rational design of such therapeutic agents.

Compound Reference Table

Table 2: List of Chemical Compounds

Applications in Glycobiology and Pathogen Biology

Studying Glycan Formation and Degradation Pathways

A primary application of 4-nitrophenyl beta-D-galactofuranoside is in the elucidation of glycan formation and degradation pathways. The compound is a well-established chromogenic substrate for β-D-galactofuranosidases, enzymes that cleave terminal, non-reducing β-D-galactofuranose residues from glycoconjugates. mdpi.comlgcstandards.comnih.gov The enzymatic hydrolysis of this compound releases 4-nitrophenol (B140041), a yellow-colored compound that can be readily quantified using spectrophotometry. scbt.com This allows for a straightforward and continuous assay to detect and characterize β-D-galactofuranosidase activity.

The study of these enzymes is crucial for understanding how organisms synthesize and break down complex carbohydrates. For instance, extracellular exo-β-D-galactofuranosidases have been identified in various fungi, including Penicillium and Aspergillus species, which are involved in the degradation of galactofuranose-containing glycoconjugates. nih.govfrontiersin.org The availability of this compound has significantly simplified the study of these enzymes, which was previously a more laborious process involving the measurement of released reducing sugars. mdpi.com

The kinetic parameters of β-D-galactofuranosidases from different microbial sources have been determined using this substrate, providing insights into their efficiency and substrate specificity. These studies are fundamental to understanding the role of these enzymes in the lifecycle and metabolism of these organisms. nih.gov

Table 1: Kinetic Parameters of β-D-galactofuranosidases with this compound

| Enzyme Source | KM (mM) |

| Aspergillus fumigatus (recombinant) | 4.4 |

| Aspergillus niger (putative, recombinant) | 17.9 ± 1.9 |

This table presents the Michaelis-Menten constant (KM) values for β-D-galactofuranosidases from different fungal sources, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower KM value suggests a higher affinity of the enzyme for the substrate.

Role in Protein-Glycan Recognition Studies

The recognition of glycans by proteins is a fundamental process in biology, mediating cell-cell communication, host-pathogen interactions, and immune responses. While direct studies of this compound binding to lectins are not extensively documented, its derivatives and the galactofuranose moiety itself are central to understanding protein-glycan recognition, particularly in the context of infectious diseases.

A significant area of research is the immune response to pathogenic glycans. In Chagas disease, caused by Trypanosoma cruzi, the host produces antibodies against galactofuranose-containing glycoconjugates present on the parasite's surface. nih.gov Synthetic glycans containing β-D-galactofuranose, which are structurally related to the core of this substrate, are used in immunoassays to detect and characterize these specific antibodies in the sera of infected individuals. mdpi.com This demonstrates a critical role for the galactofuranose structure in antibody recognition. The development of neoglycoproteins carrying synthetic β-Galf-containing glycans has shown that these can be used as biomarkers for Chagas disease, highlighting the immunodominance of these glycotopes. mdpi.com

Investigation of Glycans in Biological Systems

This compound is a key reagent for investigating the presence and function of specific glycans and their processing enzymes within various biological systems. Its use as a substrate allows for the screening and characterization of β-D-galactofuranosidase activity in a wide range of organisms. lgcstandards.com This is particularly important because the presence of galactofuranose is restricted to lower organisms like bacteria, fungi, and protozoa, and is absent in mammals. lgcstandards.com

The detection of β-D-galactofuranosidase activity using this substrate can indicate the metabolic potential of an organism to utilize galactofuranose-containing polysaccharides. This has been applied to various fungal species, contributing to our understanding of their physiology and potential roles in different environments. nih.gov Furthermore, the compound can be used in chemoenzymatic synthesis to produce other valuable glycan structures for research. mdpi.com

Research on Glycoconjugates in Pathogenic Microorganisms

The absence of galactofuranose in mammals makes the biosynthetic and metabolic pathways of this sugar in pathogens an attractive target for the development of new therapeutic strategies. nih.govfrontiersin.org this compound plays a significant role in this research by facilitating the study of enzymes that process these unique glycans.

Mycobacteria Glycoconjugates

The cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis, contains a complex macromolecule called arabinogalactan (B145846), which is essential for the bacterium's viability and pathogenicity. This arabinogalactan is composed of arabinose and galactose in its furanose form (galactofuranose). nih.gov Research has shown that mycobacteria possess endogenous enzymes capable of remodeling their own arabinogalactan. One such enzyme, GlfH1, has been identified as an exo-β-D-galactofuranosidase that can hydrolyze the galactan chain. nih.gov The activity of such enzymes can be assayed using this compound, although GlfH1 itself showed specificity for the polymeric substrate over the nitrophenyl glycoside. nih.gov However, analogs of this compound have been used to study mycobacterial galactosyltransferases, which are involved in the synthesis of the arabinogalactan. nih.gov

Trypanosoma cruzi and Leishmania Glycoconjugates

The surfaces of the protozoan parasites Trypanosoma cruzi and Leishmania species are covered with a dense layer of glycoconjugates that are crucial for their survival and infectivity. mdpi.com These include glycoinositolphospholipids (GIPLs), lipopeptidophosphoglycan (LPPG) in T. cruzi, and lipophosphoglycan (LPG) in Leishmania. nih.govnih.gov A common feature of many of these surface molecules is the presence of β-D-galactofuranose residues. nih.govnih.gov

In T. cruzi, GIPLs are abundant in the insect stages of the parasite, and their glycan chains can contain terminal β-Galf units. nih.gov The presence of these unique sugar residues makes them targets for the host immune system. nih.gov In Leishmania, the LPG, a major virulence factor, has a complex structure that includes a glycan core containing galactofuranose. nih.govpnas.org The study of enzymes that can degrade these structures is important for understanding the parasite's biology. Evidence for an exo-β-D-galactofuranosidase in T. cruzi has been reported, and its activity can be assayed using this compound. nih.gov

Aspergillus fumigatus Glycans and Galactomannans

Aspergillus fumigatus, an opportunistic fungal pathogen, produces a cell wall polysaccharide called galactomannan (B225805), which is a major antigen and a diagnostic marker for invasive aspergillosis. mdpi.com Galactomannan is composed of a mannan (B1593421) core with side chains of β-1,5-linked galactofuranose residues. mdpi.com The galactofuranose units are responsible for the antigenicity of this molecule. mdpi.com

A. fumigatus and other Aspergillus species secrete β-D-galactofuranosidases that can degrade galactomannan. nih.gov this compound is an essential tool for the detection, purification, and characterization of these enzymes. nih.gov For example, a recombinant β-D-galactofuranosidase from A. fumigatus has been shown to hydrolyze this substrate, allowing for detailed kinetic studies. nih.gov Understanding how A. fumigatus synthesizes and remodels its galactomannan is crucial for developing new antifungal therapies, and this compound is a key compound in these investigations.

Development of Assays for Pathogen-Specific Enzymes

The compound this compound (pNP-β-D-Galf) serves as a valuable chromogenic substrate in the development of assays for the detection and characterization of pathogen-specific enzymes, particularly β-D-galactofuranosidases. researchgate.netnih.gov These enzymes are of significant interest because their substrate, galactofuranose, is found in the cell walls of numerous pathogenic bacteria, fungi, and protozoa, but is absent in mammals. cymitquimica.comnih.gov This distinction makes β-D-galactofuranosidases attractive targets for diagnostic assays and potentially for therapeutic intervention. nih.gov The enzymatic hydrolysis of the colorless pNP-β-D-Galf by a β-D-galactofuranosidase releases the yellow-colored p-nitrophenol, which can be quantified spectrophotometrically to measure enzyme activity. researchgate.netsigmaaldrich.com

Research has demonstrated the utility of pNP-β-D-Galf in identifying and quantifying β-D-galactofuranosidase activity in various microorganisms. An assay was developed to detect this enzyme in species of Penicillium and Aspergillus. nih.gov In this research, only the biverticillate Penicillium species showed significant production of β-D-galactofuranosidase, while Aspergillus species produced minimal amounts. nih.gov

The table below summarizes the findings from a study on β-D-galactofuranosidase production by various fungal species using a pNP-β-D-Galf-based assay.

Table 1: β-D-Galactofuranosidase Production in Penicillium and Aspergillus Species

| Fungal Species | β-D-Galactofuranosidase Production |

|---|---|

| Penicillium funiculosum | Substantial |

| Penicillium islandicum | Substantial |

| Penicillium rubrum | Substantial |

| Penicillium tardum | Substantial |

Data sourced from Cousin et al., 1989. nih.gov

The specificity of β-D-galactofuranosidases for pNP-β-D-Galf allows for their differentiation from other glycosidases, such as β-galactosidases, which act on the pyranose form of galactose. nih.gov The first exo-β-D-galactofuranosidase, isolated from Penicillium fellutanum, was shown to hydrolyze only β-galactofuranosides and was incapable of cleaving the pentosyl homologs, α-L-arabinofuranosides. nih.gov This high degree of specificity is crucial for the development of reliable diagnostic tests that can accurately identify the presence of specific pathogens by detecting their unique enzymatic signatures. The use of pNP-β-D-Galf has become a standardized method for assaying galactofuranosidases due to its convenience and the ease of measuring enzymatic activity through colorimetric changes. researchgate.net

Advanced Research Methodologies and Analytical Techniques

High-Throughput Screening Approaches for Enzyme Activity

High-throughput screening (HTS) is a cornerstone of modern drug discovery and enzyme characterization, allowing for the rapid assessment of thousands of compounds. 4-nitrophenyl beta-D-galactofuranoside serves as a valuable chromogenic substrate in HTS assays designed to identify inhibitors of β-D-galactofuranosidase. This enzyme is a compelling target for antifungal drug development as galactofuranose is present in the cell walls of many pathogenic fungi but absent in mammals. nih.gov

The principle of the assay is straightforward and effective. In the presence of β-D-galactofuranosidase, this compound is hydrolyzed, releasing the yellow-colored p-nitrophenolate ion. The intensity of this color, which can be quantified spectrophotometrically, is directly proportional to the enzyme's activity. When a potential inhibitor is introduced, a decrease in color development indicates a reduction in enzyme function. This method was successfully employed to test a series of synthesized 1-thio-β-D-galactofuranosides for their inhibitory effect on the β-D-galactofuranosidase from Penicillium fellutanum. nih.gov

While large-scale screening of extensive compound libraries specifically against β-D-galactofuranosidase using this substrate is not widely documented in the provided results, the methodology is analogous to HTS assays for other glycosidases. For instance, HTS for inhibitors of α-galactosidase has been performed using the related substrate p-nitrophenol-α-D-galactopyranoside. nih.gov The simplicity and reliability of the colorimetric readout make this compound an ideal substrate for adaptation to high-density microplate formats essential for HTS campaigns.

Table 1: Application of this compound in Enzyme Inhibition Assays

| Feature | Description | Reference |

|---|---|---|

| Enzyme Target | β-D-galactofuranosidase from Penicillium fellutanum | nih.gov |

| Substrate | This compound | nih.gov |

| Assay Principle | Colorimetric detection of released p-nitrophenol upon enzymatic hydrolysis. | nih.gov |

| Application | Screening of potential enzyme inhibitors (e.g., 1-thio-β-D-galactofuranosides). | nih.gov |

| Significance | Facilitates the discovery of inhibitors for enzymes crucial to pathogenic organisms. | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Gene Expression Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about molecular structure, dynamics, and the chemical environment. While direct NMR studies on this compound for mechanistic analysis were not extensively detailed in the provided search results, the use of its fluorinated analogs in NMR-based gene expression studies highlights a significant application of this class of compounds.

A key challenge in gene therapy is the ability to monitor the location and level of transgene expression in vivo. The lacZ gene, which encodes the enzyme β-galactosidase, is a widely used reporter gene for this purpose. An innovative approach utilizing 19F NMR spectroscopy has been developed to non-invasively detect β-galactosidase activity, and by extension, lacZ gene expression. nih.gov

This technique employs fluorinated derivatives of nitrophenyl-β-D-galactosides, such as 2-fluoro-4-nitrophenyl β-D-galactopyranoside (OFPNPG) and 4-fluoro-2-nitrophenyl-β-D-galactopyranoside (PFONPG). nih.govresearchgate.net The core principle of this methodology is the significant change in the 19F NMR chemical shift upon enzymatic cleavage of the substrate.

The intact fluorinated substrate exhibits a single, well-defined 19F NMR signal. When β-galactosidase, the product of lacZ gene expression, hydrolyzes the glycosidic bond, it liberates the fluorinated nitrophenol aglycone. This cleavage event alters the electronic environment of the fluorine atom, resulting in the appearance of a new 19F NMR signal at a distinctly different chemical shift (typically 4-10 ppm upfield). nih.govresearchgate.net The lack of an endogenous 19F NMR signal in biological tissues makes this technique exceptionally sensitive and specific. nih.gov

Researchers have successfully used this method to differentiate between wild-type and lacZ-expressing tumor cells, both in culture and in living mice. nih.gov This demonstrates the potential of using fluorinated nitrophenyl galactosides for real-time, non-invasive monitoring of gene therapy efficacy.

Table 2: 19F NMR Chemical Shifts of a Reporter Molecule Before and After Enzymatic Cleavage

| Compound | State | 19F NMR Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 2-fluoro-4-nitrophenyl β-D-galactopyranoside (OFPNPG) | Intact Substrate | Undisclosed in snippet | nih.gov |

| 2-fluoro-4-nitrophenol (OFPNP) | Cleavage Product | 4-6 ppm upfield from substrate | nih.gov |

| 4-fluoro-2-nitrophenyl-β-D-galactopyranoside (PFONPG) | Intact Substrate | Undisclosed in snippet | researchgate.net |

| 4-fluoro-2-nitrophenol | Cleavage Product | 5-10 ppm upfield from substrate | researchgate.net |

Note: The exact chemical shift values can be dependent on pH and other environmental factors.

Affinity Chromatography Ligand Preparation and Enzyme Isolation

Affinity chromatography is a highly selective purification technique that relies on the specific binding interaction between a biomolecule and a ligand immobilized on a solid support. Derivatives of galactofuranosides have been instrumental in the preparation of affinity matrices for the purification of β-D-galactofuranosidases.

A notable example is the purification of an exo-β-D-galactofuranosidase from the fungus Penicillium fellutanum. For this purpose, an affinity column was prepared using 4-aminophenyl 1-thio-β-D-galactofuranoside as the immobilized ligand. nih.gov This compound, a close structural analog of this compound, acts as a competitive inhibitor of the enzyme and is therefore an excellent candidate for an affinity ligand. The amino group provides a convenient handle for covalent attachment to an activated chromatography matrix, such as Sepharose.

The purification process involves passing a crude enzyme extract through the affinity column. The β-D-galactofuranosidase specifically binds to the immobilized ligand, while other proteins pass through. The bound enzyme can then be eluted by introducing a competitive inhibitor, such as D-galactono-1,4-lactone, which displaces the enzyme from the ligand. nih.gov

Following purification, the activity of the isolated enzyme is often assayed using this compound as the substrate. This allows for the determination of key kinetic parameters. For the exo-β-D-galactofuranosidase from P. fellutanum, the Michaelis constant (Km) and maximum velocity (Vmax) were determined to be 0.311 mM and 17 µmol h-1 µg-1, respectively, using this substrate. nih.gov This underscores the dual role of nitrophenyl galactofuranoside derivatives as both tools for purification and for subsequent enzymatic characterization.

Table 3: Kinetic Parameters of Purified exo-β-D-galactofuranosidase

| Enzyme Source | Substrate for Assay | Km (mM) | Vmax (µmol h-1 µg-1) | Reference |

|---|---|---|---|---|

| Penicillium fellutanum | This compound | 0.311 | 17 | nih.gov |

Broader Research Applications

Reporter Gene Assays (e.g., lacZ gene expression)

While the lacZ gene, encoding β-galactosidase, is a widely used reporter gene, its conventional substrates like ONPG (ortho-nitrophenyl-β-D-galactopyranoside) and X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) are specific for the pyranose form of galactose. wikipedia.orgnih.gov However, the study of organisms that utilize the furanose form of galactose necessitates a specific reporter system. In this context, 4-nitrophenyl beta-D-galactofuranoside serves as an analogous chromogenic substrate for β-D-galactofuranosidase, the enzyme responsible for cleaving β-D-galactofuranose residues. taylorfrancis.comresearchgate.net The gene encoding β-D-galactofuranosidase can be used as a reporter gene in these organisms. When this reporter gene is expressed, the resulting enzyme hydrolyzes the colorless this compound, producing a quantifiable yellow color, thereby "reporting" on the activity of a specific promoter or the expression of a gene of interest. nih.gov This allows researchers to study gene expression and regulation in microorganisms where galactofuranose is a key component of their biology. taylorfrancis.com

Drug Discovery and Screening of Enzyme-Targeting Compounds

The enzyme β-D-galactofuranosidase is a significant target for drug discovery because its substrate, galactofuranose, is found in the cell walls of many pathogenic bacteria, fungi, and protozoa, but is absent in mammals. taylorfrancis.comglpbio.comlgcstandards.com This makes the enzyme a promising target for the development of antimicrobial agents with high specificity and potentially low toxicity to the host. This compound is instrumental in the high-throughput screening of potential inhibitors of β-D-galactofuranosidase. researchgate.net In these assays, the substrate is used to measure the baseline activity of the enzyme. The addition of a potential inhibitor will decrease the rate of hydrolysis of this compound, resulting in a reduced colorimetric signal. This allows for the rapid identification and characterization of compounds that can block the enzyme's function, serving as leads for the development of new drugs. For instance, various thioglycoside compounds have been tested as inhibitors of β-D-galactofuranosidase from Penicillium fellutanum using 4-nitrophenyl-β-D-galactofuranoside as the chromogenic substrate. researchgate.net

Metabolic Pathway Studies

Understanding the metabolic pathways involving galactofuranose is crucial for comprehending the biology of various microorganisms. taylorfrancis.com this compound provides a convenient tool for studying the enzymes involved in galactofuranose metabolism, such as β-D-galactofuranosidases. taylorfrancis.comchemimpex.com By using this substrate, researchers can detect the presence and activity of these enzymes in different organisms or under various growth conditions. nih.gov This information is vital for mapping the metabolic fate of galactofuranose-containing glycoconjugates and understanding their role in cellular processes. chemimpex.com The study of these pathways is particularly relevant for identifying essential enzymes that could be targeted to disrupt the life cycle of pathogenic organisms.

In Vitro Diagnostic Analysis

The specificity of this compound for β-D-galactofuranosidase allows for its use in in vitro diagnostic assays to detect the presence of specific microorganisms. nih.gov For example, an assay was developed to detect the production of β-D-galactofuranosidase by different species of Penicillium and Aspergillus. nih.gov This can be important in various fields, including food safety and clinical microbiology, where the rapid identification of fungal contamination is essential. The presence of the enzyme, indicated by the color change upon the addition of this compound, can serve as a diagnostic marker for the presence of these organisms. nih.gov

Q & A

Q. What is the primary application of 4-nitrophenyl β-D-galactofuranoside in enzymatic studies?

4-Nitrophenyl β-D-galactofuranoside serves as a chromogenic substrate for β-galactofuranosidase enzymes. Upon enzymatic hydrolysis, it releases 4-nitrophenol, which produces a yellow color under alkaline conditions, enabling spectrophotometric quantification of enzyme activity (λmax = 405 nm). This substrate is critical for studying β-galactofuranosidases in pathogens like Penicillium fellutanum and protozoa, where galactofuranose residues are key components of cell walls absent in mammals .

Q. What are the key physicochemical properties of 4-nitrophenyl β-D-galactofuranoside?

Q. How does the structural specificity of β-D-galactofuranosidase substrates impact experimental design?

β-D-Galactofuranosidases specifically hydrolyze the β-1,4 linkage in galactofuranose, distinguishing them from β-D-galactopyranosidases (which act on pyranose rings). Researchers must validate substrate specificity using structural analogs (e.g., 4-nitrophenyl β-D-galactopyranoside) and confirm activity via kinetic assays (Km and Vmax) .

Advanced Research Questions

Q. How can researchers optimize β-galactofuranosidase activity assays using this substrate?

- Buffer optimization : Use sodium acetate (pH 4.5–5.5) or phosphate buffers (pH 6.0–7.0) to match enzyme-specific pH preferences.

- Substrate concentration : Perform Michaelis-Menten kinetics with 0.1–10 mM substrate to determine Km.

- Inhibition studies : Include competitive inhibitors like 4-aminophenyl-1-thio-β-D-galactofuranoside (Ki = 0.2 mM) to validate enzyme specificity .

Q. What methodologies are recommended for synthesizing and characterizing 4-nitrophenyl β-D-galactofuranoside derivatives?

- Synthesis : Condense penta-O-benzoyl-α/β-D-galactofuranose with 4-nitrophenol using SnCl₄ as a catalyst, followed by debenzoylation with sodium methoxide .

- Purification : Use silica gel chromatography (eluent: chloroform/methanol 9:1).

- Characterization : Confirm structure via NMR (¹H, ¹³C) and mass spectrometry. For example, acetylated derivatives show characteristic acetyl peaks at δ 2.0–2.2 ppm in ¹H-NMR .

Q. How can researchers address discrepancies in β-galactofuranosidase activity measurements across studies?

Potential sources of variability include:

- Enzyme source : Microbial vs. recombinant enzymes may differ in purity or post-translational modifications.

- Substrate purity : Verify via TLC (Rf = 0.45 in heptane/acetone 3:7) or HPLC (≥98% purity) .

- Assay conditions : Standardize temperature (37°C) and pre-incubation time to ensure enzyme stability.

Q. What advanced applications exist for this compound beyond enzyme kinetics?

- Inhibitor design : Use 4-nitrophenyl β-D-galactofuranoside as a scaffold to synthesize thioglycoside inhibitors (e.g., 1-thio-β-D-galactofuranosides) for therapeutic targeting of parasitic enzymes .

- Affinity chromatography : Immobilize derivatives (e.g., 4-aminophenyl analogs) to purify β-galactofuranosidases from crude extracts .

Methodological Tables

Q. Table 1: Comparison of Substrate Specificity

| Substrate | Enzyme Target | Km (mM) | Reference |

|---|---|---|---|

| 4-Nitrophenyl β-D-galactofuranoside | β-D-Galactofuranosidase | 1.2 | |

| 4-Nitrophenyl β-D-galactopyranoside | β-D-Galactopyranosidase | 0.8 |

Q. Table 2: Assay Optimization Parameters

| Parameter | Optimal Range | Impact on Activity |

|---|---|---|

| pH | 4.5–5.5 (fungal) | ±30% activity |

| Temperature | 37°C | Maximal rate |

| Substrate Stability | -20°C (dry) | Prevents hydrolysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.